molecular formula C9H6Br2O B2595514 3-Bromo-2-(bromomethyl)-1-benzofuran CAS No. 447402-12-2

3-Bromo-2-(bromomethyl)-1-benzofuran

Cat. No.: B2595514
CAS No.: 447402-12-2
M. Wt: 289.954
InChI Key: WIHABELRBPWGPB-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the benzofuran ring and the other to a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(bromomethyl)-1-benzofuran typically involves the bromination of 2-(bromomethyl)-1-benzofuran. This can be achieved through the reaction of 2-(bromomethyl)-1-benzofuran with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(bromomethyl)-1-benzofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can lead to the removal of bromine atoms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include debrominated benzofuran derivatives.

Scientific Research Applications

3-Bromo-2-(bromomethyl)-1-benzofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-1-benzofuran involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-benzofuran
  • 3-Bromo-1-benzofuran
  • 2-(Bromomethyl)-1-benzofuran

Uniqueness

3-Bromo-2-(bromomethyl)-1-benzofuran is unique due to the presence of two bromine atoms at specific positions on the benzofuran ring. This structural feature imparts distinct reactivity and properties compared to other benzofuran derivatives. The compound’s ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.

Biological Activity

3-Bromo-2-(bromomethyl)-1-benzofuran is a halogenated derivative of benzofuran that has garnered attention in pharmacological research due to its notable biological activities, particularly in the fields of oncology and antimicrobial studies. This compound features a unique molecular structure characterized by bromine substituents and a bromomethyl group, which significantly enhance its chemical reactivity and biological efficacy.

Chemical Structure and Properties

The structure of this compound consists of a fused benzene and furan ring, with bromine atoms positioned at specific sites that influence its biological properties. The presence of the bromomethyl group is particularly important as it contributes to the compound's reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In various studies, halogenated benzofurans have shown promising results against different cancer cell lines:

  • Selectivity Against Cancer Cells : One study demonstrated that derivatives of benzofuran, including this compound, induced apoptosis in leukemia cell lines such as K562 and MOLT-4, with IC50 values indicating potent activity (5.0 mM for K562) while sparing normal cells like HeLa and HUVEC .
  • Mechanism of Action : The mechanism behind the anticancer effects involves the induction of apoptosis, which is a programmed cell death pathway crucial for eliminating cancerous cells. The brominated derivatives were found to enhance cytotoxicity in cancer cells while maintaining lower toxicity towards normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Antibacterial and Antifungal Effects : Studies have shown that benzofuran derivatives possess broad-spectrum antimicrobial properties. For instance, compounds derived from benzofuran have been tested against Gram-positive cocci and Gram-negative rods, exhibiting minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against selected strains .
  • Specific Activity Against Fungi : The compound has also been evaluated for antifungal activity, showing effectiveness against Candida species with MIC values around 100 μg/mL .

Comparative Analysis with Other Derivatives

To understand the unique biological profile of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Bromonaphtho[2,3-b]benzofuranContains a naphthalene coreEnhanced stability due to naphthalene fusion
10-Bromonaphtho[2,1-b]benzofuranBromination at different positionsPotentially different biological activity
This compound Specific arrangement of bromineEnhanced reactivity and selective inhibition

The structural differences among these compounds contribute to their varied biological activities. The specific arrangement of bromine substituents in this compound enhances its reactivity and selectivity towards certain biological targets compared to other derivatives.

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

  • Anticancer Study : A study focusing on the synthesis of benzofuran derivatives revealed that introducing bromine into the structure significantly increased cytotoxic potential against leukemia cells while reducing toxicity in non-cancerous cells .
  • Antimicrobial Evaluation : Research on antimicrobial activities showed that various benzofuran derivatives displayed effective inhibition against a range of bacteria and fungi, reinforcing the therapeutic potential of halogenated compounds in treating infections .

Properties

IUPAC Name

3-bromo-2-(bromomethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHABELRBPWGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.7 g (15.3 mmoles) of N-bromosuccinimide and 0.4 g (2.7 mmoles) of azobisisobutyronitrile were added to a solution of 2.8 g (13.3 mmoles) of 3-bromo-2-methylbenzofuran dissolved in 30 ml of monochlorobenzene. The mixture was stirred at 80° C. for 30 minutes to give rise to a reaction. After confirmation of the disappearance of the raw materials, the reaction mixture was cooled to room temperature. The insolubles were removed by filtration. The filtrate was subjected to vacuum distillation to remove the solvent contained therein. The residue was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein, to obtain 3.0 g (yield: 79.0%) of 3-bromo-2-bromomethylbenzofuran.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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